Serine Hydrolase Inhibitor-8
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Overview
Description
Serine Hydrolase Inhibitor-8 is a compound designed to inhibit the activity of serine hydrolases, a large family of enzymes that play crucial roles in various physiological processes. These enzymes are involved in lipid metabolism, cell signaling, and the regulation of post-translational modifications of proteins . Inhibitors of serine hydrolases have significant therapeutic potential, particularly in treating diseases such as Alzheimer’s, diabetes, and certain infections .
Preparation Methods
The synthesis of Serine Hydrolase Inhibitor-8 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Mining natural products: Extracting proteins, polysaccharides, and small molecules from natural sources.
Converting endogenous substrates into inhibitors: Modifying naturally occurring substrates to create inhibitors.
Screening large compound libraries: Identifying potential inhibitors from extensive chemical libraries and optimizing lead scaffolds.
Tailoring compounds with mechanism-based electrophiles: Using carbamates, ureas, activated ketones, lactones, and lactams that covalently react with the serine nucleophile in the active site.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Serine Hydrolase Inhibitor-8 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution: Involves replacing one functional group with another, commonly using halogenating agents or nucleophiles.
Addition and Elimination: These reactions add or remove atoms or groups from the compound, often using acids, bases, or catalysts.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Catalysts: Palladium on carbon, platinum.
Major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original inhibitor with altered functional groups.
Scientific Research Applications
Serine Hydrolase Inhibitor-8 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Serine Hydrolase Inhibitor-8 involves covalently binding to the active site of serine hydrolases, thereby inhibiting their activity. The compound contains electrophilic groups that react with the serine nucleophile in the enzyme’s active site, forming a covalent bond and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the specific serine hydrolase targeted.
Comparison with Similar Compounds
Serine Hydrolase Inhibitor-8 can be compared with other similar compounds, such as:
Carbamates: These inhibitors also covalently bind to the serine nucleophile but differ in their chemical structure and reactivity.
Ureas: Similar mechanism of action but with different electrophilic groups.
Activated ketones: These compounds have a similar inhibitory effect but may have different selectivity and potency.
Lactones and lactams: These inhibitors also target serine hydrolases but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific chemical structure and the particular serine hydrolases it targets, making it a valuable tool for both research and therapeutic applications.
Properties
Molecular Formula |
C17H24FN3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2-fluorophenyl)carbamoyl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-6-9-20(11-12-21)15(22)19-14-8-5-4-7-13(14)18/h4-5,7-8H,6,9-12H2,1-3H3,(H,19,22) |
InChI Key |
SFQKLBVNPGCHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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